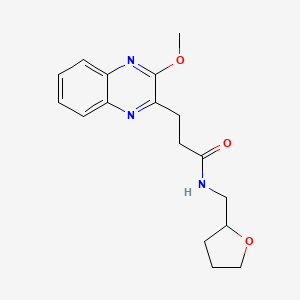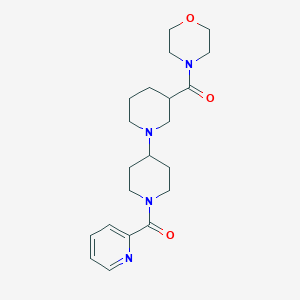![molecular formula C19H16O3 B5350324 3-[3-methoxy-4-(2-propyn-1-yloxy)phenyl]-1-phenyl-2-propen-1-one](/img/structure/B5350324.png)
3-[3-methoxy-4-(2-propyn-1-yloxy)phenyl]-1-phenyl-2-propen-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[3-methoxy-4-(2-propyn-1-yloxy)phenyl]-1-phenyl-2-propen-1-one (referred to as compound A) is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a member of the chalcone family, which are known for their diverse biological activities.
科学的研究の応用
Compound A has been shown to have a wide range of potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that compound A has anti-cancer properties and can inhibit the growth of cancer cells in vitro. Additionally, compound A has been shown to have anti-inflammatory and antioxidant properties, which could make it useful in the treatment of other diseases such as Alzheimer's and Parkinson's.
作用機序
The mechanism of action of compound A is not fully understood, but it is believed to work by inhibiting certain enzymes and pathways that are involved in cell proliferation and inflammation. Specifically, compound A has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory prostaglandins. Additionally, compound A has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair.
Biochemical and Physiological Effects:
Studies have shown that compound A has a range of biochemical and physiological effects. In vitro studies have shown that compound A can inhibit the growth of cancer cells and induce apoptosis (programmed cell death). Additionally, compound A has been shown to have anti-inflammatory and antioxidant properties, which could make it useful in the treatment of other diseases such as Alzheimer's and Parkinson's.
実験室実験の利点と制限
One of the main advantages of using compound A in lab experiments is its potency. Studies have shown that compound A has a high level of activity against cancer cells and other disease targets. Additionally, compound A is relatively easy to synthesize and purify, which makes it a cost-effective option for researchers. However, one of the limitations of using compound A is its potential toxicity. Studies have shown that high doses of compound A can be toxic to cells, which could limit its use in certain experiments.
将来の方向性
There are several areas of research that could be explored in the future to further understand the potential applications of compound A. One area of research could focus on the development of more potent analogues of compound A that have fewer toxic effects. Additionally, research could be conducted to investigate the potential of compound A in combination with other drugs or therapies for the treatment of cancer and other diseases. Finally, more studies could be conducted to investigate the mechanism of action of compound A and its effects on different cell types and disease targets.
合成法
Compound A can be synthesized using a variety of methods, but the most commonly used method involves the condensation of 3-methoxy-4-hydroxybenzaldehyde with propargyl bromide, followed by the addition of acetophenone and a base catalyst. The resulting product is then purified using column chromatography to obtain compound A.
特性
IUPAC Name |
(E)-3-(3-methoxy-4-prop-2-ynoxyphenyl)-1-phenylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O3/c1-3-13-22-18-12-10-15(14-19(18)21-2)9-11-17(20)16-7-5-4-6-8-16/h1,4-12,14H,13H2,2H3/b11-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQTLAZPUPGJBGZ-PKNBQFBNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC(=O)C2=CC=CC=C2)OCC#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/C(=O)C2=CC=CC=C2)OCC#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(3-methoxypropyl)-2-[1-(2-naphthylmethyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5350251.png)
![2-methyl-1-[2-(3-methyl-2-oxo-1-oxa-3,8-diazaspiro[4.6]undec-8-yl)-2-oxoethyl]-1H-indole-3-carbonitrile](/img/structure/B5350255.png)

![N-{[2-(4-methylpiperazin-1-yl)pyridin-3-yl]methyl}-2-propoxyacetamide](/img/structure/B5350268.png)

![(4R)-N-methyl-4-[4-({methyl[(3-methyl-2-thienyl)carbonyl]amino}methyl)-1H-1,2,3-triazol-1-yl]-L-prolinamide hydrochloride](/img/structure/B5350285.png)
![[(4-{[2-(4-methoxy-1-naphthyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-morpholinyl)methyl]amine hydrochloride](/img/structure/B5350289.png)
![2-(2-methoxy-4-{[(2-methoxyethyl)amino]methyl}phenoxy)acetamide hydrochloride](/img/structure/B5350306.png)
![N-methyl-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]-D-tryptophanamide](/img/structure/B5350314.png)
![N-[1-(1-azepanylcarbonyl)-2-(4-nitrophenyl)vinyl]benzamide](/img/structure/B5350332.png)

![3-({4-[6-(1-piperidinyl)-3-pyridazinyl]-1-piperazinyl}carbonyl)-2H-chromen-2-one](/img/structure/B5350344.png)